molecular formula C11H5N3 B12276460 2-(3-Cyanobenzylidene)malononitrile

2-(3-Cyanobenzylidene)malononitrile

Cat. No.: B12276460
M. Wt: 179.18 g/mol
InChI Key: KLJAZYOWHGTDAA-UHFFFAOYSA-N
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Description

2-(3-Cyanobenzylidene)malononitrile is an organic compound with the molecular formula C11H5N3. It is characterized by the presence of a benzylidene group attached to a malononitrile moiety, with a cyano group at the meta position of the benzylidene ring. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Cyanobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethyl acetate, and the optimal conditions include a mole ratio of 1:3 of benzaldehyde to malononitrile, with a catalyst loading of 2.5 × 10^-4 g/cm^3. The reaction is conducted at 60°C for 4 hours, achieving a conversion rate of 67.1% and a selectivity of 97.6% .

Industrial Production Methods

Industrial production of this compound often involves the use of solid base catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The catalysts are highly active, selective, and reusable, making the process environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanobenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzylidene oxides.

    Reduction: Formation of benzylidene amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

2-(3-Cyanobenzylidene)malononitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in fluorescence-based assays to detect methane.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and perfumery.

Mechanism of Action

The mechanism of action of 2-(3-Cyanobenzylidene)malononitrile primarily involves its reactivity in the Knoevenagel condensation reaction. The reaction mechanism includes the formation of an enol intermediate, which reacts with the aldehyde to form an aldol intermediate. This intermediate undergoes base-induced elimination to form the final product. The reaction can also involve iminium intermediates when piperidine is used as an organocatalyst .

Comparison with Similar Compounds

2-(3-Cyanobenzylidene)malononitrile can be compared with other benzylidene malononitrile derivatives:

    2-Benzylidenepropanedinitrile: Similar structure but lacks the cyano group at the meta position.

    2-(4-Cyanobenzylidene)malononitrile: Similar structure with the cyano group at the para position.

    2-(2-Cyanobenzylidene)malononitrile: Similar structure with the cyano group at the ortho position.

The presence of the cyano group at the meta position in this compound imparts unique reactivity and selectivity in various chemical reactions, making it distinct from its analogs .

Properties

Molecular Formula

C11H5N3

Molecular Weight

179.18 g/mol

IUPAC Name

2-[(3-cyanophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C11H5N3/c12-6-10-3-1-2-9(4-10)5-11(7-13)8-14/h1-5H

InChI Key

KLJAZYOWHGTDAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=C(C#N)C#N

Origin of Product

United States

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